5-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-2-methoxybenzamide
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Description
The compound contains several functional groups including a thiophene ring, a benzamide group, a sulfamoyl group, and a methoxy group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Benzamide is a carboxamide derived from benzoic acid. A sulfamoyl group involves a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms via a nitrogen atom. The methoxy group is an alkyl ether derived from methanol.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of benzamide derivatives typically involves the reaction of benzoic acid with ammonia or amines.Chemical Reactions Analysis
Thiophene and benzamide groups can undergo a variety of chemical reactions. For example, thiophene can participate in electrophilic aromatic substitution reactions . Benzamides can undergo reactions such as hydrolysis, reduction, and reactions with Grignard reagents.Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-27-18-9-8-15(11-16(18)20(21)24)29(25,26)22-12-17(23)13-4-6-14(7-5-13)19-3-2-10-28-19/h2-11,17,22-23H,12H2,1H3,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOANFYUDSFOHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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